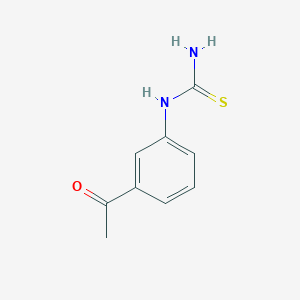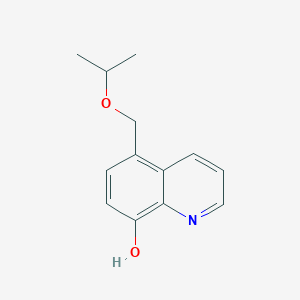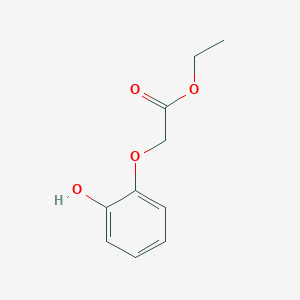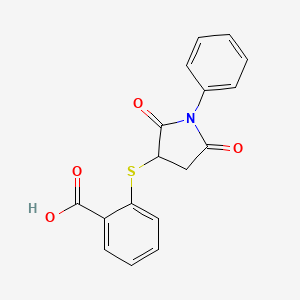
1-(3-Acetylphenyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as isothiocyanates, has been reported. A method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate .Aplicaciones Científicas De Investigación
1. Synthesis of Isoindoloquinoline Derivatives
- Application Summary : The compound is used in the synthesis of isoindoloquinoline derivatives, which are a family of organic compounds with potential biological properties .
- Methods of Application : The compound is synthesized by a Claisen–Smichdt-type condensation reaction .
- Results : The reaction yielded a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative in 75% yield .
2. Antimicrobial Activities
- Application Summary : The compound is used in the synthesis of sulfonamide compounds, which have been evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
- Methods of Application : The compound is synthesized and its antibacterial properties are studied using molecular docking research .
- Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL .
3. Synthesis of 2-(3-acylphenyl)amino-4-phenylthiazoles
- Application Summary : The compound is used in the synthesis of 2-(3-acylphenyl)amino-4-phenylthiazoles .
- Methods of Application : The compound is synthesized from 1-(3-acetylphenyl)thiourea and 2-bromo-1-substituted phenylethanones in the presence of triethylamine upon heating .
- Results : The newly synthesized compounds were characterized by IR, 1H NMR, MS spectrometry .
4. Synthesis of Isothiocyanates
- Application Summary : The compound is used in a new efficient method for the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Methods of Application : The reaction was carried out under the protection of nitrogen and mild condition with dimethylbenzene as solvent .
- Results : The yields of some products could be more than 90% .
5. Manufacture of Methamphetamine
- Application Summary : Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula . This substance is used in the manufacture of methamphetamine .
- Methods of Application : The compound is synthesized from amines and thiophosgene .
- Results : Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans .
6. Synthesis of 3-acetyl-1,3,4-oxadiazoline Hybrid Molecules
- Application Summary : The compound is used in the synthesis of 3-acetyl-1,3,4-oxadiazoline hybrid molecules .
- Methods of Application : The compound is synthesized using a condensation between acyclonucleosides and substituted phenylhydrazone .
- Results : All intermediates and final products were screened against Leishmania donovani, a Protozoan parasite and against three viruses SARS-CoV-2, HCMV and VZV .
4. Synthesis of Isothiocyanates
- Application Summary : The compound is used in a new efficient method for the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Methods of Application : The reaction was carried out under the protection of nitrogen and mild condition with dimethylbenzene as solvent .
- Results : The yields of some products could be more than 90% .
5. Manufacture of Methamphetamine
- Application Summary : Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula . This substance is used in the manufacture of methamphetamine .
- Methods of Application : The compound is synthesized from amines and thiophosgene .
- Results : Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans .
6. Synthesis of 3-acetyl-1,3,4-oxadiazoline Hybrid Molecules
- Application Summary : The compound is used in the synthesis of 3-acetyl-1,3,4-oxadiazoline hybrid molecules .
- Methods of Application : The compound is synthesized using a condensation between acyclonucleosides and substituted phenylhydrazone .
- Results : All intermediates and final products were screened against Leishmania donovani, a Protozoan parasite and against three viruses SARS-CoV-2, HCMV and VZV .
Propiedades
IUPAC Name |
(3-acetylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCFGIAOBBZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370650 |
Source


|
| Record name | 3-Acetylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-2-thiourea | |
CAS RN |
86801-04-9 |
Source


|
| Record name | 3-Acetylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86801-04-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)


![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)




![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)
![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)

